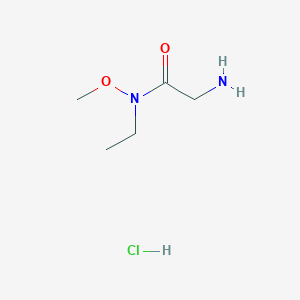

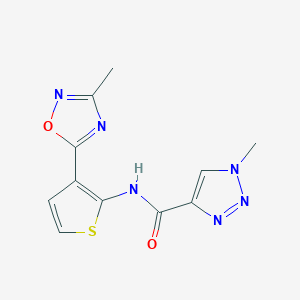

3-叔丁基-4-甲基-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBT or TBTU, and it belongs to the family of triazoles. This compound has been widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis. In

作用机制

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely interact with multiple targets, leading to various physiological changes .

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that these compounds likely influence multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that 1,2,4-triazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the dielectric permittivity of solvents can affect the acidity of a compound . .

实验室实验的优点和局限性

One of the major advantages of TBT is its high efficiency in activating carboxylic acids for peptide coupling reactions. It is also relatively easy to handle and has a long shelf life. However, TBT has some limitations, including its cost and potential toxicity. In addition, TBT is not suitable for use with certain amino acids, such as cysteine and histidine, due to their reactivity with TBT.

未来方向

The future directions for TBT research are vast and include the development of new synthetic methodologies for the preparation of TBT and its derivatives. In addition, TBT could be used in the preparation of new polymers and materials with unique properties. Further research is also needed to understand the mechanism of action of TBT and to explore its potential applications in other areas of research.

Conclusion:

In conclusion, TBT is a highly versatile compound that has been widely used in various fields of scientific research. Its unique properties make it an excellent candidate for use as a coupling reagent in peptide synthesis and as a catalyst in organic synthesis. While there are some limitations to its use, the advantages of TBT make it an important tool for researchers in many different fields. Further research into the properties and applications of TBT is needed to fully understand its potential.

合成方法

The synthesis of TBT involves the reaction of tert-butyl isocyanate and methyl hydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into TBT by the elimination of a molecule of water. The yield of TBT can be improved by using a suitable solvent and optimizing the reaction conditions.

科学研究应用

抗真菌特性

该化合物,与其他 1,2,4-三唑和 4,5-二氢-1H-1,2,4-三唑-5-酮衍生物一样,据报道具有抗真菌特性 。这使得它在开发新的抗真菌药物方面具有潜在用途。

抗菌活性

该化合物还表现出抗菌活性 。这表明它可用于开发新的抗菌剂来对抗各种细菌和病毒感染。

降血糖作用

研究表明该化合物具有降血糖作用 。这意味着它可能用于治疗糖尿病,通过帮助降低血糖水平。

降压特性

据报道该化合物具有降压特性 。这表明它可用于开发新的药物来治疗高血压。

止痛作用

已发现该化合物具有止痛作用 。这意味着它可能用于开发新的止痛药。

抗寄生虫活性

据报道该化合物具有抗寄生虫活性 。这表明它可用于开发新的寄生虫感染治疗方法。

降胆固醇作用

研究表明该化合物具有降胆固醇作用 。这意味着它可能用于治疗高胆固醇水平。

抗病毒特性

该化合物还表现出抗病毒特性 。这表明它可用于开发新的抗病毒剂来对抗各种病毒感染。

属性

IUPAC Name |

3-tert-butyl-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)5-8-9-6(11)10(5)4/h1-4H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJUFRAWTXQITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

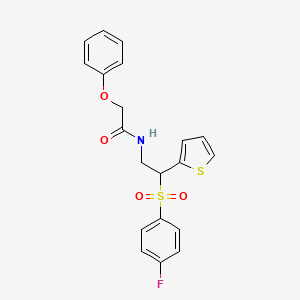

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)

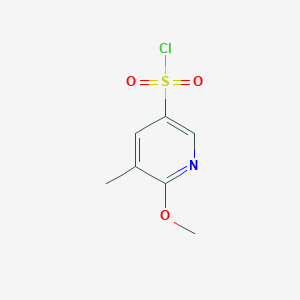

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)

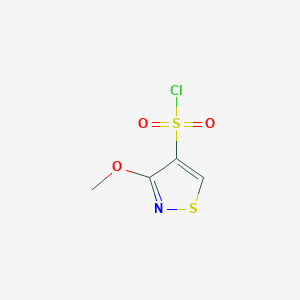

![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)